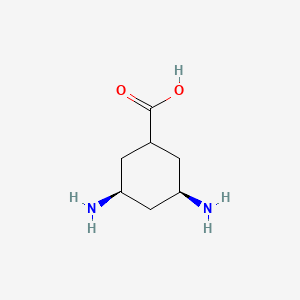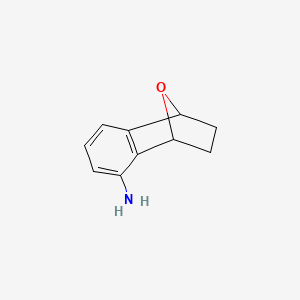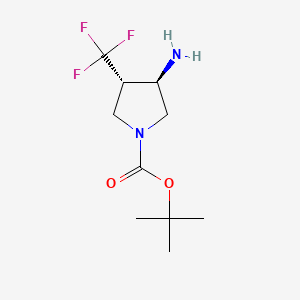![molecular formula C21H28O5 B569018 (1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid CAS No. 79035-06-6](/img/structure/B569018.png)
(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid is a derivative of Gibberellic Acid, a plant hormone that promotes growth and elongation of cells. This compound is known for its physiological and morphological effects in extremely low concentrations, making it a significant player in plant growth regulation .
准备方法
The synthesis of (1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid involves several steps, starting from biotechnologically available gibberellic acid (Gibberellin A3). The synthetic routes include partial synthesis methods that modify the gibberellic acid structure to introduce the 2,2-dimethyl groups. Common reagents used in these reactions include diisobutylaluminium hydride (Dibal-H), N,N’-Dimethylformamide (DMF), and methoxymethylchloride (MOMCl) . Industrial production methods often involve large-scale fermentation processes using the fungus Gibberella fujikuroi, followed by chemical modifications to obtain the desired derivative .
化学反应分析
(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) to introduce oxygen functionalities.
Reduction: Common reducing agents include lithium diisopropylamide (LDA) and diisobutylaluminium hydride (Dibal-H).
Substitution: This reaction often involves halogenated reagents like m-chloroperbenzoic acid (MCPBA) to introduce halogen atoms into the molecule.
The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of this compound .
科学研究应用
(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid involves its interaction with gibberellin receptors in plant cells. The compound binds to these receptors, triggering a cascade of molecular events that lead to the transcription of genes responsible for cell elongation and growth . Key molecular targets include DELLA proteins, which act as repressors of gibberellin signaling. The binding of this compound to its receptor leads to the degradation of DELLA proteins, thereby promoting growth .
相似化合物的比较
(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid is unique due to its high biological activity compared to other gibberellins. Similar compounds include:
Gibberellin A3: Another highly active gibberellin used in plant growth studies.
2,2-Diethyl Gibberellin A4: Similar in structure but with ethyl groups instead of methyl groups, showing comparable activity.
Gibberellin A1: Known for its role in stem elongation in plants.
These compounds share similar structures but differ in their specific substituents, which influence their biological activity and applications .
属性
CAS 编号 |
79035-06-6 |
|---|---|
分子式 |
C21H28O5 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
(1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C21H28O5/c1-10-7-20-8-11(10)5-6-12(20)21-9-18(2,3)16(24)19(4,17(25)26-21)14(21)13(20)15(22)23/h11-14,16,24H,1,5-9H2,2-4H3,(H,22,23)/t11-,12-,13-,14-,16+,19+,20+,21-/m1/s1 |
InChI 键 |
FGSSZPPPKWMFHU-NGLWCRRRSA-N |
SMILES |
CC1(CC23C4CCC5CC4(CC5=C)C(C2C(C1O)(C(=O)O3)C)C(=O)O)C |
手性 SMILES |
C[C@]12[C@H]3[C@@H]([C@@]45C[C@@H](CC[C@H]4[C@@]3(CC([C@@H]1O)(C)C)OC2=O)C(=C)C5)C(=O)O |
规范 SMILES |
CC1(CC23C4CCC5CC4(CC5=C)C(C2C(C1O)(C(=O)O3)C)C(=O)O)C |
同义词 |
(1α,2β,4aα,4bβ,10β)-2,4a-Dihydroxy-1,3,3-trimethyl-8-methylenegibbane-1,10-dicarboxylic Acid 1,4a-Lactone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



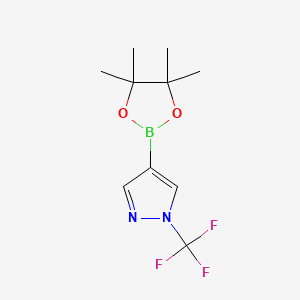
![N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B568939.png)
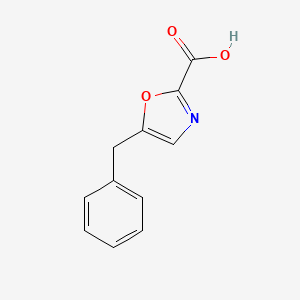
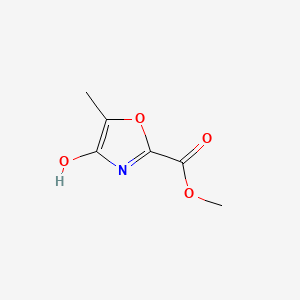
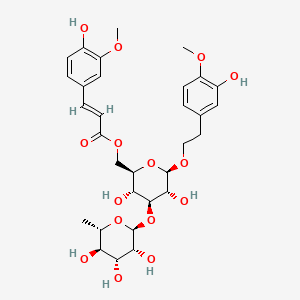
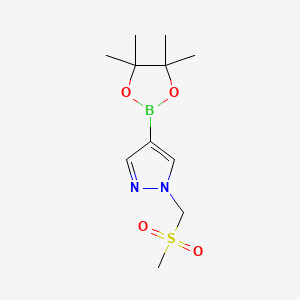
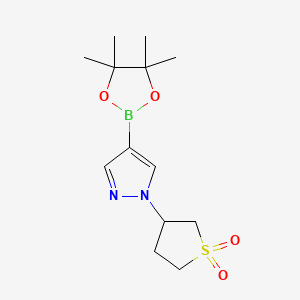
![(2E)-2-[2-[(Cyclohexylamino)thioxomethyl]hydrazinylidene]propanoic Acid](/img/structure/B568949.png)
